3-Isobutoxybenzohydrazide

Catalog No.
S779273
CAS No.
350997-59-0
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutoxybenzohydrazide

CAS Number

350997-59-0

Product Name

3-Isobutoxybenzohydrazide

IUPAC Name

3-(2-methylpropoxy)benzohydrazide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-4-9(6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

QBMFDOXZJFUFHR-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NN

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NN

3-Isobutoxybenzohydrazide is an organic compound characterized by the presence of an isobutoxy group attached to a benzohydrazide structure. This compound features a hydrazone functional group, which is formed through the reaction of hydrazine with a carbonyl compound. The molecular formula for 3-isobutoxybenzohydrazide is C11_{11}H16_{16}N2_2O2_2, indicating the presence of two nitrogen atoms, two oxygen atoms, and a hydrophobic isobutoxy side chain that enhances its lipophilicity.

Typical of hydrazides and aromatic compounds. Key reactions include:

  • Hydrazone Formation: The primary reaction involves the condensation of hydrazine with an appropriate aldehyde or ketone to form the hydrazone linkage.
  • Oxidation: The presence of the benzene ring allows for potential electrophilic aromatic substitution reactions, such as nitration or sulfonation.
  • Reduction: The carbonyl group in related compounds can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Research indicates that benzohydrazide derivatives, including 3-isobutoxybenzohydrazide, exhibit significant biological activities. These compounds have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives have shown effectiveness against various bacterial strains.
  • Antidiabetic Agents: Certain benzohydrazides have been evaluated for their inhibitory activity against enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.
  • Anti-inflammatory Properties: Some studies suggest that these compounds may possess anti-inflammatory effects, although specific data on 3-isobutoxybenzohydrazide is limited.

The synthesis of 3-isobutoxybenzohydrazide typically involves the following steps:

  • Preparation of Isobutoxybenzaldehyde: This can be achieved by reacting isobutanol with benzoyl chloride or through other methods involving alkylation of phenols.
  • Condensation Reaction: The isobutoxybenzaldehyde is then reacted with hydrazine hydrate in an appropriate solvent (such as ethanol or methanol) under reflux conditions to yield 3-isobutoxybenzohydrazide.
Isobutoxybenzaldehyde+Hydrazine3 Isobutoxybenzohydrazide+H2O\text{Isobutoxybenzaldehyde}+\text{Hydrazine}\rightarrow \text{3 Isobutoxybenzohydrazide}+\text{H}_2\text{O}

3-Isobutoxybenzohydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting metabolic disorders or infections.
  • Agriculture: If antimicrobial properties are confirmed, it may be used in agricultural formulations to protect crops from pathogens.
  • Material Science: Its unique structure may allow for applications in creating novel materials or coatings.

Interaction studies involving 3-isobutoxybenzohydrazide often focus on its binding affinity with biological targets such as enzymes. For instance, studies on related benzohydrazides have shown interactions with α-glucosidase, suggesting that 3-isobutoxybenzohydrazide may also inhibit this enzyme. Fluorescence quenching assays could be utilized to explore these interactions further.

Similar Compounds

Several compounds share structural similarities with 3-isobutoxybenzohydrazide, which may offer insights into its uniqueness and potential applications:

  • Benzylidene Benzohydrazide: This compound exhibits similar hydrazone characteristics and has been studied for its potent biological activities.
  • 4-Tert-Butyl Benzohydrazide: Known for its significant inhibitory effects on urease, this compound provides a comparison in terms of side-chain effects on activity.
  • N'-Substituted Benzylidene Benzohydrazides: Various derivatives have shown diverse biological activities depending on their substituents and structural variations.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
3-IsobutoxybenzohydrazideIsobutoxy group attachedAntimicrobial, antidiabetic
Benzylidene BenzohydrazideContains a benzylidene moietyAntimicrobial
4-Tert-Butyl BenzohydrazideTert-butyl substituentUrease inhibition
N'-Substituted Benzylidene BenzohydrazidesVarious substituentsDiverse biological activities

Through this comparison, it becomes evident that while 3-isobutoxybenzohydrazide shares core features with other benzohydrazides, its unique isobutoxy side chain may confer distinct properties affecting its biological activity and applications.

XLogP3

1.7

Dates

Last modified: 08-15-2023

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